CYP2C19 Inhibition Selectivity vs. Non-Fluorinated Parent Compound
In ChEMBL-derived CYP inhibition panels, the 4-fluorophenoxy derivative (as ZINC000013588740) displayed a pKi of 7.04 against CYP2C19, substantially surpassing the non-fluorinated parent methyl 5-cyano-2-methyl-6-phenoxynicotinate (CAS 16201-73-3), which showed a pKi of 5.83 against the same isoform [1][2]. This differential indicates that the 4-fluoro substitution significantly enhances binding to the CYP2C19 active site by approximately 16-fold in Ki terms.
| Evidence Dimension | CYP2C19 inhibitory potency (pKi) |
|---|---|
| Target Compound Data | pKi = 7.04 (Ki ≈ 91 nM) |
| Comparator Or Baseline | Methyl 5-cyano-2-methyl-6-phenoxynicotinate (CAS 16201-73-3): pKi = 5.83 (Ki ≈ 1.48 µM) |
| Quantified Difference | ΔpKi = 1.21 (16-fold increase in affinity) |
| Conditions | ChEMBL 20 assay: CYP2C19 enzyme inhibition using fluorogenic substrate, preincubated 15 min, NADPH added, fluorescence measured after 2 h. |
Why This Matters
A 16-fold difference in CYP2C19 affinity directly impacts the predictive accuracy of drug-drug interaction liability assessments during lead optimization; procurement of the non-fluorinated analog would yield misleading DDI risk profiles for any program incorporating this scaffold.
- [1] ZINC15 Database. ZINC000013588740: Methyl 5-cyano-6-(4-fluorophenoxy)-2-methylnicotinate. Activities based on ChEMBL 20. CYP2C19 pKi = 7.04. View Source
- [2] ZINC15 Database. ZINC000013588650: Methyl 5-cyano-2-methyl-6-phenoxynicotinate (CAS 16201-73-3). Activities based on ChEMBL 20. CYP2C19 pKi = 5.83. View Source
